5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
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Description
The compound 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a derivative of benzothiophene, which is a sulfur-containing heterocycle. The benzothiophene structure is a key scaffold in many compounds with potential biological activity. The presence of the carbohydrazide moiety suggests potential reactivity and the possibility of forming further derivatives that could be of interest in pharmaceutical sciences.
Synthesis Analysis
The synthesis of related benzothiophene derivatives has been reported in the literature. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a closely related compound, was achieved chemoselectively from its formyl precursor using Et3SiH/I2 as a reducing agent, and characterized by various spectroscopic methods . Although the exact synthesis of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied, revealing a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The crystal structure was found to be stabilized by intra- and intermolecular N-H···O hydrogen bonds . This suggests that the molecular structure of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide would also exhibit interesting bonding patterns, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of benzothiophene derivatives can be quite diverse. For example, coordination of Mn(CO)3+ to the carbocyclic ring of benzothiophenes can activate the C(aryl)−S bond, leading to reductive cleavage and subsequent reactions such as metallathiacycle ring contraction . Additionally, carbanion-induced base-catalyzed synthesis has been used to create various ring-transformation reactions of benzothiophene derivatives . These studies indicate that the chemical reactivity of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide could be explored in similar transformation reactions, potentially leading to a variety of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. For instance, the presence of substituents on the thiophene ring can affect the compound's boiling point, solubility, and stability. The intermolecular hydrogen bonding observed in related structures suggests that 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide may also exhibit such properties, which could be beneficial for its solubility and crystallinity . The synthesis and analysis of azomethine derivatives of a related compound, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been optimized, and the purity of the obtained substances was confirmed to be more than 95% by HPLC . This indicates that similar analytical techniques could be employed to assess the purity and properties of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide.
Scientific Research Applications
Chemical Synthesis and Characterization
Research has been conducted on the synthesis of related compounds such as 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, where chemoselective synthesis techniques were used and the compound was characterized by various spectroscopic methods (Jayaraman, Sridharan, & Nagappan, 2010). This type of research lays the groundwork for further investigations into similar compounds like 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide.
Biological Activity Analysis
Azomethine derivatives of related structures, such as 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been studied for their cytostatic, antitubercular, and anti-inflammatory activities. The research included optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis of these derivatives (Chiriapkin, Kodonidi, & Larsky, 2021). Such studies are significant for understanding the biological activities of structurally similar compounds.
Antimicrobial and Anti-inflammatory Applications
Compounds related to 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, like 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities (Narayana et al., 2006). This kind of research suggests potential therapeutic applications for 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide in similar areas.
Analytical and Structural Characterization
Analytical studies, such as those performed on methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, contribute to the understanding of the structure and properties of benzothiophene derivatives. These studies often involve detailed crystal structure analysis and the investigation of intra- and intermolecular interactions (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004). Research like this is crucial for comprehending the physical and chemical properties of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide.
properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-6-2-3-8-7(4-6)5-9(14-8)10(13)12-11/h5-6H,2-4,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNMMXRMVHHCBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406926 |
Source
|
Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832659 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
CAS RN |
777880-70-3 |
Source
|
Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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